molecular formula C9H11N5O3S B14917796 n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine

n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine

Cat. No.: B14917796
M. Wt: 269.28 g/mol
InChI Key: MUOIQBSHQMHWPH-UHFFFAOYSA-N
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Description

n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine typically involves multicomponent reactions. One approach includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This reaction occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar multicomponent reactions with appropriate scaling of reagents and conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Mechanism of Action

The mechanism by which n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine exerts its effects involves the interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of essential bacterial enzymes, leading to the disruption of vital cellular processes . The exact molecular pathways can vary depending on the specific derivative and its target organism.

Comparison with Similar Compounds

  • 2-Nitroimidazo[2,1-b]thiazine
  • Benzimidazo[2,1-b]thiazine
  • Fluorine-containing imidazo[2,1-b]thiazole derivatives

Uniqueness: n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine stands out due to its unique combination of a nitroimidazole and morpholine moiety, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various applications, highlighting its potential as a versatile compound in scientific research .

Properties

Molecular Formula

C9H11N5O3S

Molecular Weight

269.28 g/mol

IUPAC Name

N-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)morpholin-4-amine

InChI

InChI=1S/C9H11N5O3S/c15-14(16)8-7(10-9-13(8)3-6-18-9)11-12-1-4-17-5-2-12/h3,6,11H,1-2,4-5H2

InChI Key

MUOIQBSHQMHWPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC2=C(N3C=CSC3=N2)[N+](=O)[O-]

Origin of Product

United States

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